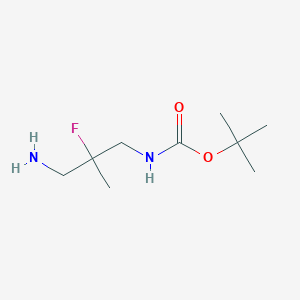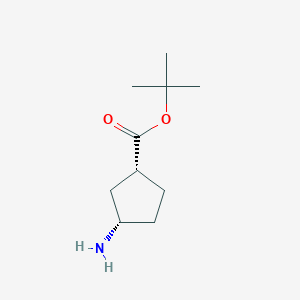
5-(4-fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol (4FNTT) is a synthetic small molecule that has recently been studied for its potential applications in scientific research and laboratory experiments. 4FNTT is a derivative of triazole and has been found to possess a number of unique properties, including its ability to bind to certain proteins, its stability and its low toxicity. In
作用機序
The mechanism of action of 5-(4-fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol is not fully understood, however, it is believed to interact with certain proteins via a process known as hydrophobic binding. This process involves the formation of hydrophobic interactions between the 5-(4-fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol molecule and the protein, which results in the binding of the two molecules. Additionally, 5-(4-fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol has been found to interact with certain receptors, such as the androgen receptor, which may explain its ability to bind to certain proteins.
Biochemical and Physiological Effects
5-(4-fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as the human androgen receptor, which may explain its potential applications in drug metabolism studies. Additionally, 5-(4-fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol has been found to possess anti-inflammatory and anti-oxidant properties, which may be beneficial for certain medical applications.
実験室実験の利点と制限
5-(4-fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol has several advantages for laboratory experiments. It is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. Additionally, it is relatively inexpensive and can be produced in high yields, making it a cost-effective option for laboratory experiments. However, 5-(4-fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol has several limitations. It is not very soluble in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can limit its use in certain studies.
将来の方向性
There are a number of potential future directions for 5-(4-fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol. It could be used in further studies of protein-protein interactions and enzyme activity, as well as studies of drug metabolism and drug-target interactions. Additionally, 5-(4-fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol could be used in medical applications, such as the treatment of inflammation and oxidative stress. Additionally, further research could be conducted to better understand the mechanism of action of 5-(4-fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol and its potential applications in laboratory experiments.
合成法
5-(4-fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol has been synthesized by several different methods, including a three-step method involving the reaction of 4-fluoronaphthalene-1-sulfonyl chloride with sodium azide, followed by the addition of thiourea, and finally the reaction of the resulting intermediate with 2-amino-4-chloro-6-methyl-1,3,5-triazine. This method has been found to be efficient and cost-effective, and has been used to produce 5-(4-fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol in high yields.
科学的研究の応用
5-(4-fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in scientific research. It has been found to bind to certain proteins, such as the human androgen receptor, and has been used in studies of protein-protein interactions. Additionally, 5-(4-fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol has been used in studies of the structure and function of proteins, as well as studies of enzyme activity and drug metabolism.
特性
IUPAC Name |
5-(4-fluoronaphthalen-1-yl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3S/c13-10-6-5-9(11-14-12(17)16-15-11)7-3-1-2-4-8(7)10/h1-6H,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZPLJVTYVDOPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C3=NC(=S)NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6599076.png)
![tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate](/img/structure/B6599083.png)

![2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid](/img/structure/B6599112.png)

![tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate](/img/structure/B6599128.png)
![imidazo[2,1-f][1,2,4]triazine](/img/structure/B6599137.png)




